(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623935-63-7 |
|---|---|
Molecular Formula |
C31H29N3O5S2 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O5S2/c1-36-24-12-10-20(16-26(24)38-3)14-15-33-30(35)28(41-31(33)40)18-22-19-34(23-8-6-5-7-9-23)32-29(22)21-11-13-25(37-2)27(17-21)39-4/h5-13,16-19H,14-15H2,1-4H3/b28-18- |
InChI Key |
HXFOPHSEXXMVAB-VEILYXNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)SC2=S)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and dimethoxyphenyl groups through condensation reactions. Common reagents include thiosemicarbazide, aromatic aldehydes, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological activity.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Contains a 1,3-thiazolidin-4-one core with a pyrazol-4-ylmethylene substituent.
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): Shares the thiazolidinone core and (5Z) configuration but lacks the pyrazole moiety. Instead, it has a simpler 2-methylbenzylidene group. The absence of electron-rich methoxy substituents may reduce solubility compared to the target compound .
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Features a fused thiazolo-pyrimidine system. The (Z)-configured methoxycarbonylmethylene group introduces polarizability, while the 4-chlorophenyl substituent contrasts with the target’s methoxy-rich aryl groups .
Substituent Effects
- Chloro vs. Methoxy Substitutions (): Derivatives like 624724-05-6 (3-(3-chloro-4-methoxyphenyl)) exhibit mixed electronic effects, where chlorine’s electron-withdrawing nature may alter binding affinity compared to purely methoxy-substituted analogs .
- Alkyl Chains (e.g., 623940-51-2 in ): The dodecyl chain in 623940-51-2 increases hydrophobicity, which may enhance tissue retention but reduce aqueous solubility relative to the target’s aryl-ethyl substituent .
Antibacterial Activity
- pylori at 100 µM, linked to its 3,4-dimethoxybenzylidene group. 624724-05-6 (): Chloro-methoxyphenyl substituents may confer broader-spectrum activity compared to purely methoxy-substituted compounds .
Physicochemical Parameters
Table 1. Comparative physicochemical profiles of thiazolidinone derivatives.
The target’s balanced LogP and moderate solubility stem from its methoxy groups, which mitigate the hydrophobicity of the pyrazole and aryl-ethyl chains. In contrast, alkylated derivatives (e.g., 623940-51-2) show poor solubility due to long hydrocarbon chains .
Biological Activity
The compound (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which have garnered attention for their diverse biological activities. This article synthesizes current research findings on the biological activities of thiazolidin-4-one derivatives, focusing on their potential therapeutic applications.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their role as pharmacophores in medicinal chemistry. The structural modifications on the thiazolidin-4-one scaffold can significantly influence their biological properties, including:
- Antioxidant Activity
- Anticancer Activity
- Anti-inflammatory Activity
- Antimicrobial Activity
- Antidiabetic Activity
1. Antioxidant Activity
Research indicates that thiazolidin-4-one derivatives exhibit notable antioxidant properties. For instance, certain derivatives have shown significant inhibition of lipid peroxidation in various assays, suggesting their potential use in oxidative stress-related conditions .
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| 3i | 0.565 | Lipid Peroxidation Inhibition |
| 3r | 0.708 | Lipid Peroxidation Inhibition |
2. Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, specific compounds showed IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 44 | MCF-7 | 0.45 |
| 44 | A549 | 0.53 |
| 44 | HeLa | 0.52 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives has been assessed through various models. Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3k | 61–85 | 76–93 |
4. Antimicrobial Activity
Thiazolidin-4-one derivatives have exhibited antimicrobial activity against a range of pathogens. Studies have reported that certain compounds possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazolidin-4-one derivatives and evaluated their biological activities against various targets. Compounds were screened for antimicrobial activity using the well diffusion method and showed promising results against multiple bacterial strains.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidin-4-one derivatives revealed that modifications at specific positions significantly impacted their biological efficacy, guiding future drug design efforts.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The compound’s synthesis involves multi-step reactions, including condensation of aldehydes with thiosemicarbazides or mercaptoacetic acid derivatives under acidic conditions . Key steps:
- Intermediate formation : React 3,4-dimethoxyphenyl-containing aldehydes with thiosemicarbazide to form Schiff bases.
- Cyclization : Use mercaptoacetic acid or chloroacetic acid under reflux in solvents like DMF-acetic acid to form the thiazolidinone core .
- Optimization : Employ Design of Experiments (DoE) to adjust temperature, solvent ratios, and catalyst loading. For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .
Yield improvement tip: Use sodium acetate as a base to neutralize HCl byproducts during cyclization, reducing side reactions .
Q. How can researchers confirm the compound’s structural identity and purity?
A combination of spectral and analytical methods is critical:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.8 ppm for dimethoxyphenyl groups) and the thioxo group (δ 2.3–2.8 ppm) .
- IR spectroscopy : Confirm the C=S stretch (~1200–1250 cm⁻¹) and C=O (~1680 cm⁻¹) .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95% recommended for biological assays) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages within ±0.3% .
Q. What are the primary challenges in isolating this compound, and how can they be mitigated?
- Challenge 1 : Low solubility in polar solvents due to the hydrophobic 3,4-dimethoxyphenyl groups. Solution: Recrystallize from DMF-ethanol mixtures (1:3 ratio) .
- Challenge 2 : Byproduct formation during cyclization (e.g., dimerization of thiosemicarbazides). Solution: Add a 10% excess of mercaptoacetic acid to drive the reaction to completion .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenyl groups) influence biological activity?
The 3,4-dimethoxyphenyl moiety enhances lipophilicity, improving membrane permeability. Computational studies (e.g., molecular docking with fungal lanosterol 14α-demethylase, PDB:3LD6) suggest that the methoxy groups form hydrogen bonds with active-site residues (e.g., Tyr118), explaining antifungal activity .
- Structure-Activity Relationship (SAR) : Replace methoxy groups with halogens (e.g., Cl) to test resistance to metabolic demethylation .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. For example:
- Case : Inconsistent MIC values against Candida albicans. Resolution:
Validate purity via HPLC-MS to rule out degradants (e.g., oxidation of thioxo to sulfone groups) .
Standardize broth microdilution assays using CLSI M27 guidelines .
Q. What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ProTox-II to estimate logP (~3.5), CYP450 inhibition (high risk for 3A4), and bioavailability (~55%) .
- Molecular dynamics simulations : Analyze binding stability with target proteins (e.g., >50 ns simulations in GROMACS) to assess residence time .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate instability) .
Methodological Resources
- Spectral data : Reference PubChem entries for NMR/IR benchmarks (CID: 135565432) .
- Synthetic protocols : Adapt procedures from Journal of Flow Chemistry for scalable synthesis .
- Biological assays : Follow CLSI guidelines for antifungal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
